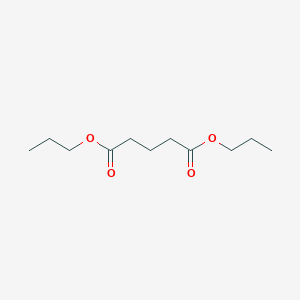![molecular formula C10H16O2 B159444 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 10136-65-9](/img/structure/B159444.png)
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
描述
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one: is a chemical compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . It is also known by its systematic name This compound
准备方法
Synthetic Routes and Reaction Conditions: 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can be synthesized through several methods. One common approach involves the hydroxylation of pinocamphone. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of oxypinocamphone.
Industrial Production Methods: Industrial production of oxypinocamphone may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques such as chromatography can further enhance the purity of oxypinocamphone .
化学反应分析
Types of Reactions: 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of oxypinocamphone can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学研究应用
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating respiratory insufficiency and other medical conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma
作用机制
The mechanism of action of oxypinocamphone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The hydroxyl group in oxypinocamphone plays a crucial role in its reactivity and interaction with biological molecules .
相似化合物的比较
Pinocamphone: The parent compound of oxypinocamphone, known for its similar structural framework.
Camphor: A related compound with a similar bicyclic structure but different functional groups.
Borneol: Another bicyclic compound with hydroxyl functionality
Uniqueness of 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
10136-65-9 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3 |
InChI 键 |
VZRRCQOUNSHSGB-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
规范 SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
Key on ui other cas no. |
10136-65-9 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















